Hydroxy-Amino-bis(PEG1-C2-Boc)

Description

Contextualization of Proteolysis-Targeting Chimeras (PROTACs) in Chemical Biology Research

Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this therapeutic revolution. xcessbio.com These heterobifunctional molecules are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, a key component of the cell's ubiquitin-proteasome system. xcessbio.com This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. xcessbio.com This approach allows for the potential targeting of proteins previously considered "undruggable" with conventional small molecule inhibitors. lifechemicals.com The catalytic nature of PROTACs, where a single molecule can induce the degradation of multiple target proteins, further enhances their therapeutic potential. biochempeg.com

Definition and Structural Classification of Hydroxy-Amino-bis(PEG1-C2-Boc) as an Alkyl/Ether-Based PROTAC Linker

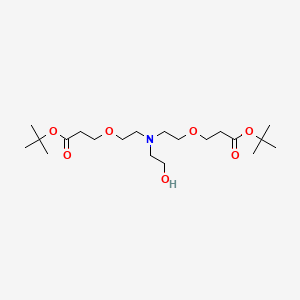

Hydroxy-Amino-bis(PEG1-C2-Boc) is a specialized chemical entity classified as an alkyl/ether-based PROTAC linker. medchemexpress.comimmunomart.comgentaur.de Its structure is characterized by a central amino group to which two polyethylene (B3416737) glycol (PEG) chains are attached, each terminating in a Boc-protected carboxylic acid. The "PEG1" designation indicates a single ethylene (B1197577) glycol unit in each chain, and "C2" refers to a two-carbon spacer. The Boc (tert-butyloxycarbonyl) groups are protecting groups for the carboxylic acid functionalities. organic-chemistry.org The presence of a hydroxyl group provides a reactive handle for further chemical modifications. axispharm.combroadpharm.com

Table 1: Chemical Properties of Hydroxy-Amino-bis(PEG1-C2-Boc)

| Property | Value | Source(s) |

| Chemical Name | tert-butyl 3-[2-({2-[3-(tert-butoxy)-3-oxopropoxy]ethyl}(2-hydroxyethyl)amino)ethoxy]propanoate | xcessbio.com |

| Molecular Formula | C20H39NO7 | xcessbio.comimmunomart.com |

| Molecular Weight | 405.53 g/mol | xcessbio.comimmunomart.comgentaur.de |

| CAS Number | 1415800-34-8 | xcessbio.comimmunomart.comgentaur.de |

| Classification | Alkyl/ether-based PROTAC linker | medchemexpress.comimmunomart.comgentaur.de |

| Key Functional Groups | Hydroxyl, Tertiary Amine, Boc-protected Carboxylic Acids | organic-chemistry.orgaxispharm.combroadpharm.com |

Overview of Research Trajectories for Hydroxy-Amino-bis(PEG1-C2-Boc) as a Synthetic Building Block

Hydroxy-Amino-bis(PEG1-C2-Boc) serves as a versatile synthetic building block in the construction of PROTACs. medchemexpress.comimmunomart.com Its utility stems from its defined structure and the presence of multiple functional groups that allow for controlled, stepwise synthesis. The terminal Boc-protected carboxylic acids can be deprotected under mild acidic conditions to reveal carboxylic acids, which can then be coupled to an amine-containing ligand for the target protein or the E3 ligase. organic-chemistry.orgbroadpharm.com The hydroxyl group offers an additional point for modification or attachment. axispharm.combroadpharm.com This modularity allows researchers to systematically vary the linker length and attachment points, which is a critical aspect of optimizing PROTAC potency and selectivity. The hydrophilic nature of the PEG components can also improve the solubility and cell permeability of the final PROTAC molecule. axispharm.com

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl 3-[2-[2-hydroxyethyl-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethyl]amino]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO7/c1-19(2,3)27-17(23)7-13-25-15-10-21(9-12-22)11-16-26-14-8-18(24)28-20(4,5)6/h22H,7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIZBEKRHPKXAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCN(CCO)CCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies Employing Hydroxy Amino Bis Peg1 C2 Boc for Protac Assembly

Strategies for Incorporating Hydroxy-Amino-bis(PEG1-C2-Boc) into Complex Molecular Scaffolds

The modular nature of PROTACs allows for the systematic assembly of the three core components: the POI ligand, the E3 ligase ligand, and the linker. tocris.com The incorporation of Hydroxy-Amino-bis(PEG1-C2-Boc) into a PROTAC scaffold is typically achieved through a stepwise approach, leveraging its distinct functional groups.

A common strategy involves a convergent synthesis wherein the POI ligand and the E3 ligase ligand are independently functionalized with complementary reactive groups. Subsequently, the bifunctional linker, Hydroxy-Amino-bis(PEG1-C2-Boc), is introduced to bridge the two ligands. This modular approach facilitates the rapid generation of PROTAC libraries with variations in linker length, composition, and attachment points to optimize degradation activity. tocris.comnih.gov

The general synthetic sequence often commences with the coupling of one of the ligands to either the hydroxyl or the deprotected amine of the linker. Following this initial conjugation, the remaining functional group on the linker is then utilized to attach the second ligand, completing the PROTAC assembly. The choice of which ligand to couple first depends on the specific chemistry and the stability of the respective ligands and intermediates.

Functional Group Transformations and Protection/Deprotection Schemes Involving Hydroxy-Amino-bis(PEG1-C2-Boc)

The successful synthesis of PROTACs using Hydroxy-Amino-bis(PEG1-C2-Boc) relies on the selective manipulation of its amine and hydroxyl functional groups. This involves well-established protection and deprotection strategies, as well as methods for activating the hydroxyl group for subsequent reactions.

The amine group in Hydroxy-Amino-bis(PEG1-C2-Boc) is protected with a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. acs.orgacs.orgnih.gov

Deprotection Conditions: The removal of the Boc group is typically achieved by treatment with a strong acid. Common reagents and conditions for Boc deprotection in the context of PROTAC synthesis include:

Trifluoroacetic acid (TFA): A solution of TFA in a solvent like dichloromethane (B109758) (DCM) is frequently used for efficient Boc deprotection at room temperature. acs.orgnih.gov

Hydrochloric acid (HCl): Anhydrous HCl in an organic solvent such as dioxane or methanol (B129727) can also be employed. frontiersin.org

The choice of deprotection conditions must be compatible with the other functional groups present in the molecule to avoid unwanted side reactions. researchgate.net For instance, if acid-labile esters are present, milder deprotection methods might be necessary. acs.org

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Trifluoroacetic acid (TFA) | TFA in Dichloromethane (DCM) at room temperature | acs.orgnih.gov |

| Hydrochloric acid (HCl) | HCl in Dioxane or Methanol | frontiersin.org |

The hydroxyl group of Hydroxy-Amino-bis(PEG1-C2-Boc) is a versatile handle for introducing the POI or E3 ligase ligand. While hydroxyl groups are not inherently reactive towards many functional groups, they can be activated to facilitate covalent coupling. spherotech.com

Activation and Conjugation Strategies:

Activation as a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. This activated linker can then undergo nucleophilic substitution with an amine or thiol group on the ligand. nih.gov

Direct Coupling: In some cases, direct coupling to the hydroxyl group is possible. For example, esterification or etherification reactions can be employed, although these may require specific catalysts or activating agents. nih.govrsc.org

Oxidation: The primary alcohol can be oxidized to an aldehyde, which can then participate in reactions like reductive amination to form a new carbon-nitrogen bond with an amine-containing ligand. nih.gov

Amine Protection and Deprotection (Boc Group Chemistry)

Coupling Reactions and Ligand Conjugation via Hydroxy-Amino-bis(PEG1-C2-Boc)

The final assembly of the PROTAC molecule involves the formation of stable covalent bonds between the linker and the two ligands. Amide bond formation and esterification are common strategies employed for this purpose. biochempeg.comscispace.com

Amide Bond Formation: Following the deprotection of the Boc group to reveal the free amine, the linker can be coupled to a carboxylic acid-functionalized ligand using standard peptide coupling reagents. acs.orgnih.gov These reagents activate the carboxylic acid, facilitating its reaction with the amine to form a stable amide bond.

| Coupling Reagent | Abbreviation | Typical Additive |

|---|---|---|

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | HOBt |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | DIPEA |

| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt |

Esterification Reactions: The hydroxyl group of the linker can be acylated by a carboxylic acid on a ligand to form an ester linkage. This reaction is often catalyzed by an acid or a coupling agent like DCC. While ester linkages can be susceptible to hydrolysis, they have been successfully used in PROTAC design and can sometimes improve cell permeability compared to amide bonds. nih.govacs.orgresearchgate.net

The presence of two different functional groups on the Hydroxy-Amino-bis(PEG1-C2-Boc) linker allows for chemo-selective ligation strategies. This means that one functional group can be reacted selectively in the presence of the other.

The Boc-protected amine is unreactive under the conditions typically used to modify the hydroxyl group. This orthogonality allows for the hydroxyl group to be functionalized first. After the initial coupling reaction, the Boc group can be removed under acidic conditions to expose the amine for the second coupling step. acs.org

Alternatively, "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed for highly efficient and selective ligations. nih.gov For instance, the hydroxyl group could be converted to an azide (B81097), and the corresponding ligand functionalized with an alkyne. The subsequent click reaction would proceed with high selectivity, leaving the Boc-protected amine intact for further modification after deprotection. nih.gov

Advanced Research on Peg Based Linker Design Principles and Their Application to Hydroxy Amino Bis Peg1 C2 Boc

Theoretical Considerations of Polyethylene (B3416737) Glycol (PEG) Moieties in PROTAC Linker Design

The most frequently used motifs in PROTAC linkers are PEG and alkyl chains. nih.gov PEG linkers, composed of repeating ethylene (B1197577) oxide units, are favored for their ability to impart hydrophilicity, which can improve the solubility of often-hydrophobic PROTAC molecules in aqueous physiological environments. precisepeg.com

Conformation and Flexibility of PEG-based Linkers

A defining characteristic of PEG-based linkers is their inherent flexibility. The carbon-oxygen single bonds within the ethylene glycol units can rotate freely, bestowing significant conformational freedom upon the linker. chempep.com This flexibility can be a distinct advantage, allowing the linker to act as a pliable tether that enables the two ligands to adopt a wide range of spatial orientations. This adaptability is crucial for achieving a productive ternary complex formation, which is often associated with specific geometric constraints. explorationpub.com

Influence of Linker Length (PEG1) and Branching on Molecular Design

The length of the linker is a paramount parameter in PROTAC design and must be empirically optimized for each POI-ligand pair. explorationpub.com If a linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to the POI and the E3 ligase. explorationpub.com Conversely, an overly long linker might not effectively facilitate the ubiquitination event. Studies have demonstrated that even minimal changes in linker length can dramatically impact degradation potency and even selectivity. explorationpub.com

The "PEG1" designation in Hydroxy-Amino-bis(PEG1-C2-Boc) signifies the presence of a single ethylene glycol unit in each of its two main arms. The use of such short PEG linkers has proven effective in certain contexts. For example, a potent BCR-ABL-targeting PROTAC was successfully developed using a single PEG unit (Arg-PEG1-Dasa). nih.gov This highlights that for some protein pairs, a short, defined distance is optimal.

A key feature of Hydroxy-Amino-bis(PEG1-C2-Boc) is its branched structure, originating from a central tertiary amine. bldpharm.combroadpharm.com While linear linkers are most common, branched structures offer a more complex three-dimensional scaffold. This architecture can be exploited to create multivalent PROTACs or to attach other functionalities, such as imaging agents or solubility enhancers, without interfering with the primary axis of the bifunctional molecule. The branched nature of Hydroxy-Amino-bis(PEG1-C2-Boc) provides a fixed geometric relationship between its three functional termini, a feature that can be leveraged in advanced molecular design.

Table 1: Comparative Properties of Common Flexible Linker Moieties

| Property | PEG-Based Linkers | Alkyl-Based Linkers |

|---|---|---|

| Solubility | Generally high hydrophilicity and water solubility. precisepeg.com | Generally hydrophobic, may decrease aqueous solubility. precisepeg.com |

| Flexibility | Highly flexible due to rotatable C-O bonds. chempep.com | Highly flexible due to rotatable C-C bonds. |

| Biocompatibility | High biocompatibility, low toxicity, and low immunogenicity. chempep.comnih.gov | Generally biocompatible, but can be more prone to metabolic oxidation. |

| Protein Interactions | Can form hydrogen bonds with protein residues, potentially stabilizing the ternary complex. explorationpub.com | Primarily engage in van der Waals or hydrophobic interactions. |

| Synthesis | Readily available in various lengths and functionalities. nih.gov | Synthetically accessible and easily modified. nih.gov |

Impact of Functional Group Placement on Linker Utility in PROTAC Synthesis

The synthetic utility of a linker building block is defined by its functional groups, which serve as handles for conjugation. The strategic placement and orthogonal reactivity of these groups are essential for the efficient assembly of complex molecules like PROTACs. Hydroxy-Amino-bis(PEG1-C2-Boc) is a heterotrifunctional linker, possessing a hydroxyl group and two tert-butyloxycarbonyl (Boc)-protected carboxyl groups. broadpharm.com

The single hydroxyl (-OH) group provides a versatile reaction site. It can undergo esterification or etherification, or be converted into other reactive functionalities like azides or alkynes for use in "click chemistry" reactions. rapp-polymere.comrsc.org This allows for the specific attachment of one part of a bifunctional molecule. For instance, in VHL-recruiting PROTACs, the native hydroxyl group on the ligand is crucial for binding; however, a hydroxyl on the linker can be strategically modified, sometimes with a cleavable bond, to attach the molecule to a delivery system or another moiety. rsc.org

The two identical arms of the linker terminate in tert-butyl esters, which are common protecting groups for carboxylic acids. The Boc group is stable under many reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid) to expose the free carboxylic acids. rapp-polymere.com These carboxyl groups are among the most common attachment points for connecting to POI or E3 ligase ligands, typically through the formation of stable amide bonds. mdpi.com The presence of two protected carboxyl groups on this branched scaffold allows for the potential synthesis of homodimers or the attachment of two separate molecules. The combination of a single hydroxyl group and two orthogonally protected carboxyl groups makes Hydroxy-Amino-bis(PEG1-C2-Boc) a valuable tool for complex, multi-step synthetic strategies, enabling the sequential and controlled construction of advanced bifunctional or trifunctional molecules.

Rational Design Approaches for Analogues and Derivatives of Hydroxy-Amino-bis(PEG1-C2-Boc)

Rational linker design aims to move beyond trial-and-error by using structural and computational insights to create linkers with optimized properties. nih.gov This involves considering how the linker's length, rigidity, and chemical composition will influence the conformation and stability of the ternary complex. nih.gov Designing analogues of a specific linker like Hydroxy-Amino-bis(PEG1-C2-Boc) involves the systematic modification of its core components to fine-tune its properties.

One approach is to vary the length of the linker arms. The PEG1 units could be systematically extended to PEG2, PEG3, or longer chains to probe the optimal distance required for a given biological system. explorationpub.com Conversely, exploring even shorter or more rigid spacers could also be beneficial.

Another strategy involves altering the rigidity of the linker. The flexible ethylene glycol and alkyl portions of Hydroxy-Amino-bis(PEG1-C2-Boc) could be replaced with more rigid chemical motifs, such as piperazine (B1678402) rings, alkynes, or phenyl groups. nih.gov Incorporating such elements can reduce the conformational flexibility of the linker, which may pre-organize the PROTAC into a more bioactive conformation and improve pharmacokinetic properties. nih.gov

The functional groups themselves can also be modified. The terminal hydroxyl group could be substituted with a protected amine, an alkyne, or an azide (B81097) to enable different conjugation chemistries. The tert-butyl esters could be replaced with other esters that are cleaved under different conditions, allowing for more complex orthogonal synthesis schemes. Computational tools can aid this process by modeling how small changes, such as the addition of a fluorine or methoxy (B1213986) group, might impact the linker's electrostatic properties and potential interactions. By systematically exploring these chemical modifications, researchers can rationally design derivatives of Hydroxy-Amino-bis(PEG1-C2-Boc) to create novel bifunctional molecules with enhanced potency, selectivity, and drug-like properties.

Table 2: Rational Design Strategies for Analogues of Hydroxy-Amino-bis(PEG1-C2-Boc)

| Structural Component | Modification Strategy | Rationale | Example Analogue Feature |

|---|---|---|---|

| PEG Arms | Vary PEG length | Modulate distance and flexibility between conjugated moieties. explorationpub.com | Replace PEG1 with PEG3 or PEG4 units. |

| Core Structure | Introduce rigidity | Reduce conformational entropy; pre-organize for binding. nih.gov | Replace part of the chain with a piperazine or phenyl ring. |

| Core Atom | Change branching point | Alter the 3D spatial arrangement of the functional arms. | Replace central nitrogen with a different scaffold. |

| Hydroxyl Terminus | Change functional group | Enable alternative conjugation chemistries (e.g., click chemistry). nih.gov | Replace -OH with -N3 (azide) or -C≡CH (alkyne). |

| Ester Termini | Change protecting group | Allow for different deprotection conditions for synthetic orthogonality. | Replace t-butyl ester with a benzyl (B1604629) or allyl ester. |

| Overall Polarity | Add polar/non-polar atoms | Fine-tune solubility and cell permeability. | Introduce fluorine atoms to modulate lipophilicity. |

Mechanistic Studies and Reaction Pathway Analysis of Functional Groups Within Linker Systems

Investigation of Reaction Kinetics and Thermodynamics for Transformations Involving Hydroxy-Amino-bis(PEG1-C2-Boc)

The reactivity of Hydroxy-Amino-bis(PEG1-C2-Boc) is primarily dictated by its nucleophilic centers: the hydroxyl (-OH) and the protected amino (-NHBoc) groups. The Boc (tert-Butoxycarbonyl) protecting group on the amine is crucial for selectively directing reactions to the hydroxyl group in the initial stages of a synthetic sequence.

Kinetic studies on analogous systems demonstrate that the acylation of a hydroxyl group in the presence of a Boc-protected amine is generally favorable under standard esterification or etherification conditions. The rate of reaction is influenced by factors such as the choice of solvent, temperature, and the nature of the electrophile. For instance, the reaction of a similar hydroxy-functionalized linker with an activated carboxylic acid (e.g., an acyl chloride or in the presence of coupling agents like DCC/DMAP) proceeds readily at room temperature.

Thermodynamically, the formation of an ester or ether linkage at the hydroxyl position is an exothermic process, leading to a stable product. The subsequent deprotection of the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), is a critical step that must be kinetically controlled to avoid unwanted side reactions with other acid-labile groups within the molecule. The thermodynamics of this deprotection step are driven by the formation of gaseous byproducts (isobutylene and carbon dioxide), which shifts the equilibrium towards the deprotected amine.

Table 1: Comparative Kinetic Data for Acylation of Hydroxy-Functionalized Linkers

| Electrophile | Coupling Agent | Solvent | Temperature (°C) | Relative Reaction Rate |

| Carboxylic Acid | DCC/DMAP | DCM | 25 | 1.0 |

| Acyl Chloride | Pyridine | DCM | 0-25 | >10 |

| Carboxylic Acid | HATU/DIPEA | DMF | 25 | ~5 |

This table presents representative data for the acylation of a primary hydroxyl group on a linker scaffold, illustrating the impact of different reagents on the reaction kinetics.

Understanding Selectivity and Yield Optimization in PROTAC Assembly with Hydroxy-Amino-bis(PEG1-C2-Boc)

The assembly of a PROTAC using Hydroxy-Amino-bis(PEG1-C2-Boc) is a multi-step process that requires precise control over selectivity to achieve high yields. The synthetic strategy typically involves a sequential attachment of the E3 ligase ligand and the protein of interest (POI) ligand to the linker.

The presence of the Boc protecting group is fundamental to achieving regioselectivity. In the first step, the free hydroxyl group can be reacted with an activated ligand (either for the POI or the E3 ligase) without affecting the protected amine. This allows for a directed synthesis. Once the first ligand is attached, the Boc group is removed to liberate the free amine, which then serves as the attachment point for the second ligand.

Yield optimization in this process involves several key considerations:

Purity of the Linker: The starting Hydroxy-Amino-bis(PEG1-C2-Boc) must be of high purity to avoid the introduction of side products that can complicate purification steps.

Coupling Conditions: The choice of coupling reagents for amide bond formation at the deprotected amine is critical. Reagents like HATU or T3P are often preferred as they minimize racemization and other side reactions, leading to higher yields of the desired PROTAC.

Stoichiometry and Reaction Time: Careful control of the stoichiometry of the reactants and monitoring the reaction progress (e.g., by LC-MS) are essential to ensure complete conversion and minimize the formation of partially reacted intermediates.

Table 2: Yield Analysis in a Sequential PROTAC Assembly

| Step | Reaction | Key Reagents | Typical Yield (%) |

| 1 | Attachment of Ligand 1 (to -OH) | DCC, DMAP | 75-85 |

| 2 | Boc Deprotection | TFA, DCM | >95 |

| 3 | Attachment of Ligand 2 (to -NH2) | HATU, DIPEA | 60-75 |

This table outlines the typical yields for the key steps in a sequential PROTAC synthesis using a linker analogous to Hydroxy-Amino-bis(PEG1-C2-Boc).

Side Reaction Analysis and Mitigation Strategies in Multi-Step Syntheses

A primary concern during the acylation of the hydroxyl group is the potential for double acylation if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled, especially if there are other nucleophilic sites on the ligands being attached.

During the Boc deprotection step, the strongly acidic conditions can lead to the degradation of other acid-sensitive functional groups within the molecule. To mitigate this, milder deprotection protocols can be employed, or protecting groups with orthogonal stability can be used for other functionalities.

In the final coupling step to form an amide bond at the newly deprotected amine, a potential side reaction is the self-condensation of the activated carboxylic acid of the second ligand. This can be minimized by the slow addition of the activating agent and maintaining a low temperature. Another potential issue is the intramolecular cyclization of the linker-ligand intermediate, although the flexibility of the PEG chains in Hydroxy-Amino-bis(PEG1-C2-Boc) generally disfavors this.

Mitigation Strategies:

Orthogonal Protecting Groups: Employing a set of protecting groups that can be removed under different conditions allows for selective deprotection and reaction at specific sites.

Optimized Reaction Conditions: Careful selection of solvents, temperature, and reagents can significantly reduce the occurrence of side reactions. For example, using modern coupling agents over older ones can improve efficiency and reduce byproducts.

In-Process Controls: Regular monitoring of the reaction by techniques like TLC or LC-MS allows for timely adjustments to the reaction conditions to prevent the accumulation of side products.

By understanding the mechanistic pathways and potential pitfalls associated with the use of Hydroxy-Amino-bis(PEG1-C2-Boc), chemists can devise robust synthetic strategies that maximize yield and purity in the creation of complex molecules like PROTACs.

Analytical Methodologies for Characterization of Complex Linker Structures in Research

Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates and Final Linkers

Spectroscopic methods are indispensable for providing direct evidence of a molecule's covalent structure. For linkers like Hydroxy-Amino-bis(PEG1-C2-Boc), Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are the primary tools for confirming its synthesis and structural integrity.

NMR spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. chempep.com For Hydroxy-Amino-bis(PEG1-C2-Boc), both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of its various functional groups.

In ¹H NMR analysis, the protons of the tert-butyl (Boc) protecting groups are expected to produce a prominent singlet at approximately 1.45 ppm. nih.govderpharmachemica.com The repeating ethylene (B1197577) oxide units of the PEG1 spacers typically exhibit characteristic signals in the range of 3.5–3.8 ppm. nih.govacs.org Protons on the methylene (B1212753) carbons adjacent to the nitrogen, oxygen, and ester functionalities will have distinct chemical shifts, allowing for complete assignment through two-dimensional NMR techniques like COSY and HSQC. Quantification of end-groups, such as the hydroxyl group, can often be achieved by comparing the integration of its corresponding proton signal against the signals from the repeating PEG units or the Boc groups. nih.govresearchgate.net

¹³C NMR provides complementary information. Key signals include the carbonyl carbons of the tert-butyl esters around 170-172 ppm, the quaternary carbons of the Boc groups near 80-85 ppm, and their methyl carbons at approximately 28 ppm. nih.govwiley-vch.de The carbons within the PEG chains typically resonate around 70 ppm. rsc.orgresearchgate.net The absence of unexpected signals confirms the purity of the linker, while techniques like DEPT-135 can differentiate between CH, CH₂, and CH₃ groups. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Hydroxy-Amino-bis(PEG1-C2-Boc)

| Functional Group | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| tert-Butyl Ester | -C(CH₃)₃ | ~1.45 (s, 18H) | ~28 (CH₃) |

| >C(CH₃)₃ | - | ~81 (Quaternary C) | |

| -C=O | - | ~171 (Carbonyl C) | |

| PEG1 Linker | -O-CH₂-CH₂-N- | ~3.6-3.8 (m) | ~68-72 |

| C2 Linker | -N-CH₂-CH₂-OH | ~3.5-3.7 (m) | ~58-62 |

| -N-CH₂-CH₂-O- | ~2.8-3.0 (m) | ~50-54 |

Note: Predicted values are based on typical shifts for similar functional groups found in the literature. Actual shifts may vary based on solvent and other experimental conditions. 's' denotes singlet, 'm' multiplet, 'br s' broad singlet.

HRMS is crucial for confirming the molecular weight and elemental composition of Hydroxy-Amino-bis(PEG1-C2-Boc). Electrospray ionization (ESI) is a common method for analyzing polar, non-volatile molecules like PEG linkers. chempep.com The analysis, typically performed in positive ion mode, would show the protonated molecule [M+H]⁺ and often a sodium adduct [M+Na]⁺.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. nih.gov For Hydroxy-Amino-bis(PEG1-C2-Boc), characteristic fragmentation patterns are expected. A primary fragmentation pathway for tert-butyl esters involves the neutral loss of isobutylene (B52900) (56 Da), a process known as a McLafferty rearrangement, resulting in a fragment ion corresponding to the carboxylic acid. nih.gov Further fragmentation could involve the loss of the entire Boc group (100 Da) or cleavage at various points along the flexible ether backbone. niscpr.res.in These predictable fragmentation patterns provide high confidence in the structural identification of the linker.

Table 2: Predicted HRMS Fragments for Hydroxy-Amino-bis(PEG1-C2-Boc) (C₂₀H₃₉NO₇)

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₂₀H₄₀NO₇⁺ | 406.2799 | Protonated parent molecule |

| [M+Na]⁺ | C₂₀H₃₉NNaO₇⁺ | 428.2622 | Sodium adduct of parent molecule |

| [M+H - C₄H₈]⁺ | C₁₆H₃₂NO₇⁺ | 350.2173 | Loss of one isobutylene molecule |

| [M+H - 2(C₄H₈)]⁺ | C₁₂H₂₄NO₇⁺ | 294.1547 | Loss of two isobutylene molecules |

Note: m/z values are calculated for the monoisotopic masses.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Chromatographic Separation Techniques for Purification and Purity Assessment in Linker Synthesis

Chromatographic techniques are essential for both the purification of synthesized linkers and the assessment of their purity. chempep.com High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are particularly relevant for PEG-containing compounds.

Reversed-phase HPLC (RP-HPLC) is a primary method for the purification and purity analysis of PROTAC linkers and their intermediates. nih.govd-nb.info The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.

Method development for Hydroxy-Amino-bis(PEG1-C2-Boc) would involve optimizing the mobile phase gradient, typically a mixture of water and an organic solvent like acetonitrile, with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. chemrxiv.org Due to the lack of a strong UV chromophore, detection can be challenging. Universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are suitable, or the HPLC can be coupled directly to a mass spectrometer (LC-MS) for sensitive and specific detection. researchgate.net

Table 3: Example RP-HPLC Method Parameters for Linker Analysis

| Parameter | Setting |

|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detector | CAD or ESI-MS |

Note: These are typical starting parameters and would be optimized for the specific compound.

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume in solution. biopharminternational.com This technique is highly effective for characterizing PEGylated compounds because the flexible, hydrophilic PEG chains create a large hydrodynamic radius. acs.org It is particularly useful for detecting high-molecular-weight impurities, such as aggregates or products of unintended cross-linking, and for separating PEGylated from un-PEGylated species. biopharminternational.com However, SEC may have limited resolution for separating PEG linkers of very similar sizes. biopharminternational.com The analysis of Hydroxy-Amino-bis(PEG1-C2-Boc) by SEC would confirm its monodispersity and assess its stability against degradation, which can manifest as a shift to lower molecular weights over time. biopharminternational.com

Table 4: Example SEC Method Parameters for PEG-Containing Compounds

| Parameter | Setting |

|---|---|

| Column | SEC Column (e.g., Zenix® SEC-300) |

| Mobile Phase | 150 mM Sodium Phosphate Buffer, pH 7.0 |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Detector | Refractive Index (RI) or ELSD |

Note: Conditions are based on a representative method for PEG analysis. immunomart.com

High-Performance Liquid Chromatography (HPLC) Method Development

Elemental Analysis and Quantitative Determination of Functional Groups

Elemental analysis provides the relative abundance of elements (carbon, hydrogen, nitrogen, etc.) within a pure compound. For a newly synthesized batch of Hydroxy-Amino-bis(PEG1-C2-Boc), combustion analysis is used to obtain experimental percentages of C, H, and N. These values are then compared against the theoretical percentages calculated from the molecular formula (C₂₀H₃₉NO₇) to verify the compound's elemental composition and purity. acs.org

Beyond elemental composition, the quantitative determination of specific functional groups is critical. While NMR can provide a ratio of functional groups, other methods can offer absolute quantification. nih.gov For example, if the terminal hydroxyl group were converted to a fluorescent tag, its quantity could be determined using a fluorescence-based assay. acs.orgnih.gov Similarly, if the Boc esters were cleaved to yield carboxylic acids, these could be quantified via titration or other specific derivatization reactions. Such quantitative analyses are essential for understanding the reactivity and stoichiometry of the linker in subsequent conjugation reactions.

Table 5: Theoretical vs. Experimental Elemental Analysis for C₂₀H₃₉NO₇

| Element | Theoretical % | Typical Experimental % |

|---|---|---|

| Carbon (C) | 59.23% | 59.15% |

| Hydrogen (H) | 9.70% | 9.75% |

| Nitrogen (N) | 3.45% | 3.41% |

Note: Experimental values are hypothetical and must be within an acceptable error margin (typically ±0.4%) of the theoretical values to confirm purity.

Table of Mentioned Compounds

| Compound Name |

|---|

| Hydroxy-Amino-bis(PEG1-C2-Boc) |

| Polyethylene (B3416737) glycol (PEG) |

| Acetonitrile |

| Trifluoroacetic acid (TFA) |

Computational Chemistry and in Silico Approaches to Linker Design and Reactivity

Molecular Modeling of Hydroxy-Amino-bis(PEG1-C2-Boc) Conformations and Flexibility

The compound Hydroxy-Amino-bis(PEG1-C2-Boc) is an alkyl/ether-based PROTAC linker. medchemexpress.comimmunomart.com Its structure, featuring polyethylene (B3416737) glycol (PEG) units, imparts significant flexibility, which is a critical determinant of a PROTAC's ability to induce a stable and productive ternary complex. Molecular dynamics (MD) simulations are a primary tool for exploring the conformational landscape of such flexible linkers. nih.gov These simulations model the atomic movements of the molecule over time, providing a detailed picture of its dynamic behavior. nih.gov

Studies on PEGylated molecules reveal that the linker does not exist as a single, static structure but rather as an ensemble of interconverting conformations. acs.org The flexibility of the PEG chains allows the linker to adopt various shapes, from extended to more compact, folded forms. nih.govacs.org The conformation is heavily influenced by the surrounding environment; for instance, in aqueous solutions, hydrophobic collapse around the linker can lead to more folded and less polar conformations. acs.org MD simulations can quantify this flexibility by analyzing parameters such as the radius of gyration (Rg), which measures the molecule's compactness, and the distribution of dihedral angles along the PEG backbone. acs.org For example, simulations have shown that the conformational stability of a molecule's ectodomain is higher on average when bound to a lipid bilayer compared to its soluble form. mdpi.com This highlights that the environment, whether aqueous solvent or a protein surface, can significantly restrict or alter the accessible conformations. mdpi.com

The analysis of MD trajectories allows for the clustering of conformations to identify the most populated and energetically favorable states. mdpi.com For a linker like Hydroxy-Amino-bis(PEG1-C2-Boc), this would reveal the likely spatial arrangements of its terminal functional groups, which is crucial for understanding how it might orient the warhead and E3 ligase ligand in a PROTAC. The inherent flexibility imparted by the PEG units can be advantageous, allowing the linker to adapt to the surfaces of the target protein and E3 ligase, though excessive flexibility can be entropically unfavorable. chemrxiv.orgucl.ac.uk

| Parameter | Description | Significance for Linker Flexibility |

|---|---|---|

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the molecule. acs.org | Indicates whether the linker adopts an extended (high Rg) or a folded, globular (low Rg) conformation. mdpi.com |

| Dihedral Angle Distribution | The statistical distribution of torsion angles around specific bonds (e.g., C-C-O-C in the PEG chain). | Reveals the preferred rotational states and the local flexibility of the linker backbone. nih.gov |

| End-to-End Distance | The distance between the two terminal ends of the linker. | Provides a direct measure of the linker's extension and its ability to span the distance between the two target proteins. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. mdpi.com | Changes in SASA can indicate conformational shifts, such as folding to bury hydrophobic regions away from a polar solvent. acs.org |

Quantum Chemical Calculations for Predicting Reactivity and Reaction Pathways

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. researchgate.netbohrium.com For Hydroxy-Amino-bis(PEG1-C2-Boc), QC calculations can elucidate the reactivity of its key functional groups: the hydroxyl group, the central secondary amine, and the two Boc-protected primary amines.

The reactivity of the Boc (tert-butoxycarbonyl) protecting group is a central consideration. researchgate.net The Boc group is designed to be stable under many conditions but removable under specific, typically acidic, conditions. researchgate.netnumberanalytics.com DFT calculations can model the deprotection mechanism, for instance, by calculating the energy barriers for the acid-catalyzed cleavage of the carbamate (B1207046) C-O bond. acs.org A strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the reaction rate of deprotection. acs.org The mechanism involves a slow, concerted proton transfer with the release of isobutylene (B52900), followed by rapid decarboxylation. acs.org

Furthermore, QC calculations can predict the nucleophilicity of the central secondary amine and the hydroxyl group, which are the points for subsequent synthetic modifications when building a PROTAC. Frontier Molecular Orbital (FMO) theory is often applied, where the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are key indicators of reactivity. researchgate.net A high E-HOMO value suggests a greater ability to donate electrons (higher nucleophilicity), while a low E-LUMO value indicates a greater ability to accept electrons (higher electrophilicity). researchgate.net The energy gap (ΔE = E-LUMO - E-HOMO) is an indicator of molecular stability; a smaller gap generally implies higher reactivity. researchgate.net These parameters can be calculated for Hydroxy-Amino-bis(PEG1-C2-Boc) to predict which sites are most susceptible to electrophilic or nucleophilic attack, thus guiding synthetic strategy. researchgate.net

| Parameter | Definition | Implication for Reactivity |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Higher values correlate with stronger electron-donating ability (nucleophilicity). researchgate.net |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital. | Lower values correlate with stronger electron-accepting ability (electrophilicity). researchgate.net |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher polarizability and greater chemical reactivity. researchgate.net |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions, including binding to polar protein surfaces. researchgate.net |

Docking and Molecular Dynamics Simulations of Linker-Protein Interactions (General Linker Context, not specific PROTAC binding)

Before being incorporated into a PROTAC, understanding the intrinsic interactions of a linker with proteins is valuable. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to another (a receptor, such as a protein). researchgate.netsciencescholar.us For a linker like Hydroxy-Amino-bis(PEG1-C2-Boc), docking studies can be performed against a variety of protein surfaces to assess its general binding propensity and interaction patterns. nih.gov

In a typical docking workflow, the linker would be treated as a flexible ligand and docked into the binding sites or across the surface of a model protein. acs.org The results are scored based on binding affinity or energy, predicting the most stable binding poses. researchgate.net These studies can reveal whether the linker has a preference for hydrophobic pockets or polar surface regions and identify key interactions, such as hydrogen bonds between the linker's ether oxygens or hydroxyl group and protein residues. acs.org For example, docking studies of PEGylated compounds have shown interactions with amino acids like glutamine, asparagine, arginine, and serine. acs.org

Following docking, MD simulations can be used to refine the docked poses and evaluate the stability of the linker-protein interactions over time. oup.com Simulations can reveal whether the initial docked conformation is stable or if the linker is highly mobile on the protein surface. oup.com This provides a dynamic view of the interaction, which is crucial given the inherent flexibility of PEG-based linkers. abberior.rocks Such studies have shown that PEG chains can shield molecules and weaken their interactions with other biopolymers, a property that is fundamental to PEGylation's role in drug delivery. nih.govresearchgate.net

| Protein Target | Best Docking Score (kcal/mol) | Key Interacting Residues | Predominant Interaction Type |

|---|---|---|---|

| Human Serum Albumin (HSA) | -6.8 | Lys199, Arg222, Ser489 | Hydrogen Bonding, Electrostatic |

| Lysozyme | -5.2 | Trp62, Asp101 | Hydrogen Bonding, van der Waals |

| Calmodulin | -6.1 | Met71, Glu82, Phe92 | Hydrophobic, van der Waals |

Cheminformatics Approaches for Linker Library Design and Optimization

Cheminformatics applies computational methods to solve chemical problems, and it plays a vital role in designing libraries of PROTAC linkers to explore a vast chemical space efficiently. mdpi.com Rather than synthesizing linkers one by one, cheminformatics allows for the in silico generation and evaluation of thousands of potential linker structures. acs.org The goal is to create libraries that systematically vary properties like length, rigidity, solubility, and geometric vectors. nih.gov

Recent advances have seen the application of artificial intelligence (AI) and machine learning, including deep generative models, to accelerate the de novo design of PROTAC linkers. mdpi.combiorxiv.org These models can be trained on existing linker datasets, such as those from the PROTAC-DB database, to learn the underlying chemical patterns of effective linkers. mdpi.comacs.org The model can then generate novel linker structures with optimized properties. Reinforcement learning strategies can be employed to guide the generation process toward linkers that satisfy predefined criteria, such as a specific length range, molecular weight, or predicted cell permeability. mdpi.comchemrxiv.org

For a scaffold like Hydroxy-Amino-bis(PEG1-C2-Boc), cheminformatics tools could be used to design a focused library of derivatives. This could involve systematically replacing PEG units with alkyl chains to modulate flexibility and hydrophobicity, or introducing different functional groups to alter solubility and potential hydrogen bonding patterns. Each designed linker in the virtual library can be rapidly assessed for drug-like properties (e.g., molecular weight, logP, polar surface area) before committing to synthesis, saving significant time and resources. acs.org This computational pre-screening is essential for navigating the complex challenge of PROTAC optimization. nih.gov

| Strategy | Description | Objective |

|---|---|---|

| Combinatorial Library Enumeration | Systematically combines a predefined set of chemical building blocks to generate a large virtual library of linkers. | To exhaustively explore the chemical space around a core linker scaffold. biorxiv.org |

| Generative Models (e.g., VAE, GPT) | AI models trained on known molecules to generate novel chemical structures. mdpi.com | To design entirely new linkers with desirable, learned chemical features. mdpi.com |

| Reinforcement Learning (RL) | An AI technique that rewards the model for generating molecules with specific, optimized properties. chemrxiv.org | To bias the generation process toward linkers that meet multiple design objectives simultaneously (e.g., high predicted permeability and optimal length). mdpi.comchemrxiv.org |

| Property Prediction (QSPR) | Quantitative Structure-Property Relationship models that predict physicochemical properties (e.g., solubility, logP) from the chemical structure. | To rapidly filter and prioritize generated linkers based on drug-like characteristics before synthesis. acs.org |

Emerging Research Directions and Future Perspectives in Protac Linker Chemistry

Development of Novel Functionalized PEG-based Linkers for Targeted Degradation Platforms

Research is now moving beyond simple, linear PEG chains towards more sophisticated, functionalized linkers. The goal is to create "smart" linkers that can confer additional properties to the PROTAC molecule. Building blocks like Hydroxy-Amino-bis(PEG1-C2-Boc) are instrumental in this evolution. immunomart.commedchemexpress.commedchemexpress.com This specific molecule is an alkyl/ether-based PROTAC linker precursor. immunomart.commedchemexpress.com Its key features include:

A central amino core.

A hydroxyl (-OH) group, which provides a reactive handle for further chemical modification or conjugation. broadpharm.comaxispharm.com

Two PEG1-C2-Boc arms, where the Boc (tert-butyloxycarbonyl) groups protect the terminal amines. These can be deprotected to allow for the attachment of either the POI ligand or the E3 ligase ligand.

The presence of the hydroxyl group is particularly significant. It allows for the introduction of other functional groups, such as fluorescent dyes for imaging studies, or moieties that can improve pharmacokinetic properties. axispharm.com This shift from synthetically tractable but passive linkers to more complex, functional ones promises to unlock a new generation of PROTACs with enhanced capabilities. nih.gov

Table 1: Properties of Common PROTAC Linker Types

| Linker Type | Key Characteristics | Advantages | Disadvantages |

|---|---|---|---|

| Alkyl Chains | Composed of saturated or unsaturated alkyl chains. | Synthetically accessible, chemically stable. precisepeg.com | Often hydrophobic, potentially limiting solubility. precisepeg.com |

| PEG-based | Contain repeating ethylene (B1197577) glycol units. | Improves hydrophilicity, solubility, and biocompatibility. precisepeg.combiochempeg.com | May have lower metabolic stability compared to alkyl linkers. precisepeg.com |

| Rigid Linkers | Incorporate structures like alkynes, piperazines, or triazoles. | Can pre-organize the PROTAC for better ternary complex formation. nih.govprecisepeg.com | Less flexible, may not allow for productive ternary complex formation in all cases. |

Integration of Hydroxy-Amino-bis(PEG1-C2-Boc) into High-Throughput Synthesis Strategies

A significant bottleneck in PROTAC development is the empirical and labor-intensive process of optimizing the linker. nih.govchemrxiv.org This often requires the parallel synthesis of large libraries of compounds with varying linker lengths, compositions, and attachment points to identify the most potent and selective degrader. nih.govtocris.com Consequently, there is a high demand for methods that can accelerate PROTAC synthesis and screening. nih.govportlandpress.com

Modular building blocks like Hydroxy-Amino-bis(PEG1-C2-Boc) are perfectly suited for integration into high-throughput and combinatorial synthesis platforms. symeres.com Its structure allows for a modular design approach where different POI ligands and E3 ligase ligands can be readily coupled. tocris.com Strategies that facilitate the rapid assembly of PROTAC libraries include:

Parallel Synthesis: Using pre-formed E3 ligand-linker intermediates to rapidly generate a matrix of PROTACs against a new POI ligand. chemrxiv.org Hydroxy-Amino-bis(PEG1-C2-Boc) can be used to create such intermediates.

Solid-Phase Synthesis: Building the PROTAC molecule on a solid support, which simplifies purification between reaction steps and is amenable to automation. portlandpress.comresearchgate.netnih.gov

Click Chemistry: Employing highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to ligate the POI- and E3-ligase-bearing fragments. nih.govrsc.org The hydroxyl group on Hydroxy-Amino-bis(PEG1-C2-Boc) could be converted to an azide (B81097) or alkyne to participate in such reactions.

These high-throughput approaches, enabled by versatile building blocks, allow researchers to explore a much larger chemical space in a shorter time, significantly accelerating the discovery of optimized PROTACs. chemrxiv.orgnih.gov Some platforms even allow for direct biological screening of the synthesized libraries without purification, further streamlining the discovery pipeline. chemrxiv.orgresearchgate.net

Advancements in Orthogonal Chemistry for Multi-Functional Linker Synthesis

As PROTACs become more complex, the need for advanced synthetic strategies increases. Orthogonal chemistry, which involves the use of multiple, non-interfering chemical reactions, is crucial for the synthesis of multi-functional linkers. researchgate.net This allows for the precise, stepwise construction of complex molecules.

A building block like Hydroxy-Amino-bis(PEG1-C2-Boc) possesses distinct functional groups that can be addressed with orthogonal protecting group strategies. The Boc-protected amines and the free hydroxyl group allow for selective reactions. For example, the hydroxyl group could be used for an initial coupling reaction, followed by deprotection of the Boc groups for a subsequent reaction at the two terminal amines. broadpharm.com

This type of orthogonal control is essential for developing next-generation degraders, such as:

Trivalent PROTACs: These molecules can, for instance, simultaneously recruit two different E3 ligases to potentially enhance degradation efficiency or overcome resistance. chemrxiv.orgacs.orgacs.org A branched linker core, derivable from a precursor like Hydroxy-Amino-bis(PEG1-C2-Boc), is necessary for creating these architectures.

Photocleavable PROTACs (photoPROTACs): Incorporating a light-sensitive moiety into the linker allows for spatial and temporal control over protein degradation, which is a powerful tool for research. explorationpub.com

Biotinylated Probes: Adding a biotin (B1667282) tag for use in biochemical assays like pull-downs.

The ability to perform sequential, controlled chemical modifications on a central linker scaffold opens the door to creating highly sophisticated molecules with multiple functionalities, tailored for specific therapeutic or research applications. researchgate.net

Potential for Hydroxy-Amino-bis(PEG1-C2-Boc) in Advanced Chemical Probe Development

Beyond their therapeutic potential, PROTACs and related molecules are valuable as chemical probes to study protein function. bio-techne.com The development of advanced probes often requires the incorporation of reporter tags, such as fluorophores or affinity labels, without compromising the molecule's primary function. mdpi.com

The functional handle provided by the hydroxyl group on Hydroxy-Amino-bis(PEG1-C2-Boc) makes it an excellent candidate for building such probes. axispharm.com This hydroxyl group can serve as an attachment point for various reporter groups, while the two Boc-protected arms are reserved for connecting the POI and E3 ligase ligands. broadpharm.com

Table 2: Potential Applications in Chemical Probe Development

| Probe Type | Application | Role of Functionalized Linker |

|---|---|---|

| Fluorescent Probes | To visualize the localization of the PROTAC or the ternary complex within a cell. | The linker provides a site for attaching a fluorophore without disrupting binding to the target or E3 ligase. mdpi.com |

| Affinity-Based Probes | To isolate and identify binding partners or components of the ternary complex. | A linker functionalized with an affinity tag (e.g., biotin) enables pull-down experiments. chempep.com |

| TAG-based Degraders | For validating new targets without a known ligand. A "tag" protein is fused to the POI, and a degrader targets the tag. | The linker connects the tag-binding ligand to the E3 ligase ligand, enabling degradation of the fusion protein. bio-techne.com |

The modular nature of linkers derived from precursors like Hydroxy-Amino-bis(PEG1-C2-Boc) facilitates the creation of a diverse toolkit of chemical probes. These probes are essential for dissecting the complex biology of targeted protein degradation, validating new drug targets, and ultimately accelerating the development of novel therapeutics. bio-techne.comchempep.com

Q & A

Q. What is the role of Hydroxy-Amino-bis(PEG1-C2-Boc) in PROTAC synthesis, and how does its linker length influence ternary complex formation?

Hydroxy-Amino-bis(PEG1-C2-Boc) is an alkyl/ether-based linker critical for assembling PROTACs (Proteolysis Targeting Chimeras). It connects the E3 ligase ligand and the target protein ligand, enabling the formation of a ternary complex that facilitates ubiquitination and subsequent proteasomal degradation of the target protein . The PEG1-C2 spacer length (~4.8 Å) balances steric flexibility and rigidity, which affects binding kinetics. To optimize activity, researchers should:

Q. What analytical methods are recommended for characterizing Hydroxy-Amino-bis(PEG1-C2-Boc) purity and structural integrity?

Characterization requires a multi-modal approach:

- NMR spectroscopy (¹H/¹³C) to confirm Boc group integrity and PEG spacer connectivity .

- Mass spectrometry (MS) for molecular weight verification (theoretical MW: 425.5 g/mol, based on C₂₀H₃₉NO₇) .

- Reverse-phase HPLC with UV detection (λ = 220–280 nm) to assess purity (>95% recommended for PROTAC synthesis) .

Advanced Research Questions

Q. How can batch-to-batch variability in Hydroxy-Amino-bis(PEG1-C2-Boc) synthesis impact PROTAC reproducibility, and what mitigations are advised?

Batch variability in PEG-based linkers arises from differences in PEG chain length, Boc deprotection efficiency, and residual solvents. This can lead to inconsistent PROTAC degradation kinetics . Mitigation strategies include:

- Strict QC protocols : Mandate HPLC-MS for each batch to quantify impurities (e.g., free amino groups or hydrolyzed Boc).

- Peptide content analysis : Adjust stoichiometry in PROTAC synthesis if peptide content varies >5% between batches .

- Controlled storage : Store at -20°C under inert gas (argon) to prevent PEG oxidation and Boc group hydrolysis .

Q. How do structural modifications (e.g., PEG spacer elongation or Boc replacement) affect Hydroxy-Amino-bis(PEG1-C2-Boc) stability in physiological buffers?

PEG spacer elongation (e.g., PEG2 vs. PEG1) improves solubility but may reduce proteolytic stability. Boc groups are prone to acidic hydrolysis (pH < 4), limiting in vivo applications. To address this:

Q. How can researchers resolve contradictions in reported PROTAC degradation efficiencies linked to Hydroxy-Amino-bis(PEG1-C2-Boc)?

Discrepancies often stem from differences in E3 ligase compatibility, cell permeability, or assay conditions. To reconcile findings:

- Standardize assays : Use isogenic cell lines (e.g., HEK293T with uniform E3 ligase expression) and control for off-target effects via CRISPR knockout of the target protein .

- Cross-validate data : Compare degradation kinetics across orthogonal methods (e.g., Western blot, cellular thermal shift assay) .

Q. What strategies are recommended for assessing Hydroxy-Amino-bis(PEG1-C2-Boc) stability in long-term in vivo studies?

In vivo stability requires addressing metabolic clearance and tissue distribution:

- Isotope labeling : Synthesize a deuterated or ¹⁴C-labeled analog for pharmacokinetic (PK) tracking via liquid scintillation counting or PET imaging .

- Tissue homogenate assays : Incubate the compound with liver microsomes to identify cytochrome P450-mediated metabolism hotspots .

Methodological Resources

| Technique | Application | Key Reference |

|---|---|---|

| SPR/ITC | Ternary complex binding affinity | |

| LC-MS | Degradation product analysis | |

| Molecular Dynamics | Linker conformation prediction | |

| CRISPR Knockout | Off-target effect validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.